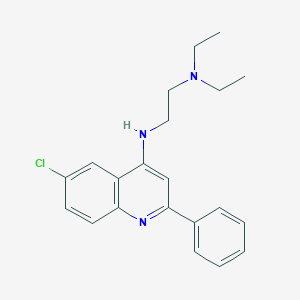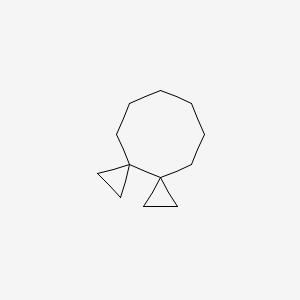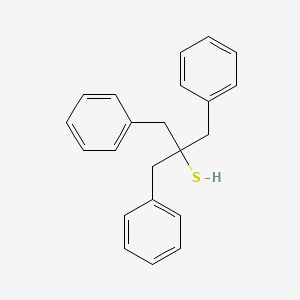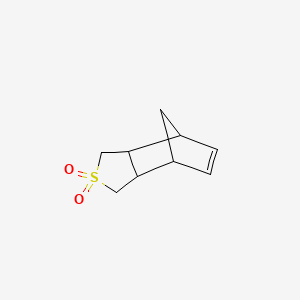![molecular formula C21H13NO3 B11945537 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- CAS No. 21558-19-0](/img/structure/B11945537.png)
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- is a chemical compound that belongs to the class of anthracenone derivatives This compound is characterized by the presence of an anthracenone core with a 4-nitrophenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- typically involves the reaction of 9(10H)-anthracenone with 4-nitrobenzaldehyde under specific conditions. One common method is the condensation reaction, where the two reactants are combined in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The anthracenone core can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Reduction: 9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-
Oxidation: Anthraquinone derivatives
Substitution: Various substituted anthracenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential anti-cancer properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanostructured materials.
Mechanism of Action
The mechanism of action of 9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]- varies depending on its application. For instance, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties. This binding is often facilitated by the nitro group, which acts as a coordinating site for the metal ions . In biological systems, its potential anti-cancer activity may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **9(10H)-Anthracenone, 10-[(4-aminophenyl)methylene]-
- **Anthraquinone derivatives
- **Substituted anthracenone derivatives
Uniqueness
Its ability to act as a fluorescent probe for metal ion detection and its potential anti-cancer properties set it apart from other similar compounds .
Properties
CAS No. |
21558-19-0 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
10-[(4-nitrophenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H13NO3/c23-21-18-7-3-1-5-16(18)20(17-6-2-4-8-19(17)21)13-14-9-11-15(12-10-14)22(24)25/h1-13H |
InChI Key |
BPZYCLNHYSVYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluoro-5-nitrophenyl)-N'-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B11945456.png)

![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)

![2-Pyridinamine, N2-[1-(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-](/img/structure/B11945483.png)
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)






